5-(2,4-Dimethylphenyl)-3-methylisoxazole

anticancer isoxazole derivatives cytotoxicity

Sourcing 5-aryl-isoxazoles with the precise 2,4-dimethylphenyl pattern is a frequent bottleneck in hit-to-lead campaigns. This compound provides a procurement-ready solution that eliminates the risk of inactive generic phenyl analogs. • MCF-7 cytotoxicity SAR entry point (analog 6g IC₅₀ = 0.311 µM, XLogP3 2.8) • ≥4-fold enhanced antifungal potency vs. unsubstituted phenyl scaffolds • 3-methyl group enables regioselective lithiation & Wittig salt synthesis for parallel library construction Standard research quantities in stock for immediate shipment, supporting both biological screening and synthetic methodology development.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B13660988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethylphenyl)-3-methylisoxazole
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=NO2)C)C
InChIInChI=1S/C12H13NO/c1-8-4-5-11(9(2)6-8)12-7-10(3)13-14-12/h4-7H,1-3H3
InChIKeyHTFIKBOMXMYKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,4-Dimethylphenyl)-3-methylisoxazole Overview


5-(2,4-Dimethylphenyl)-3-methylisoxazole (molecular formula C₁₂H₁₃NO, molecular weight 187.24 g/mol) is a fully aromatic, five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms in a 1,2-relationship . This compound belongs to the 3-methyl-5-arylisoxazole subclass, a privileged scaffold widely employed in medicinal chemistry and agrochemical discovery programs due to its demonstrated capacity for diverse target engagement, including modulation of kinases, cyclooxygenases, and bromodomain-containing proteins [1]. Its current commercial availability from multiple reputable suppliers positions it as a procurement-accessible entry point for structure-activity relationship (SAR) exploration and synthetic derivatization campaigns .

Scaffold 3-Methyl-5-arylisoxazole privileged scaffold for medicinal chemistry and agrochemical SAR
Procurement Commercially available from multiple suppliers for SAR expansion and derivatization
Target Context Reported engagement across kinase, COX, and bromodomain target classes

Why 5-(2,4-Dimethylphenyl)-3-methylisoxazole Is Irreplaceable


Despite sharing a common isoxazole core, 5-arylisoxazole derivatives are not functionally interchangeable. The specific 2,4-dimethyl substitution pattern on the pendant phenyl ring constitutes a critical structural determinant that directly influences molecular recognition, lipophilicity, and synthetic tractability [1]. Comprehensive reviews of isoxazole SAR indicate that even subtle variations in aryl substitution—such as mono- vs. di-methylation or ortho/para vs. meta positioning—can alter IC₅₀ values against clinically relevant targets by orders of magnitude, as demonstrated in p38α MAP kinase and CK1δ dual inhibition studies [2]. Furthermore, the 3-methyl group on the isoxazole ring governs regioselective metalation and subsequent functionalization pathways; the absence of this methyl substituent eliminates key synthetic entry points for scaffold elaboration . Substituting a generic 5-phenylisoxazole analog in either biological or synthetic workflows therefore carries substantial risk of activity loss, altered metabolic stability, and irreproducible chemical derivatization outcomes [1].

Aryl substitution specificity
2,4-Dimethylphenyl pattern directly influences molecular recognition and lipophilicity; generic phenyl isoxazoles may not replicate target engagement profiles.
3-Methyl-dependent synthetic entry
Absence of the 3-methyl group eliminates regioselective lithiation and phosphonium salt formation pathways, restricting downstream derivatization options.

Comparative Evidence vs Structural Analogs


Enhanced Cytotoxicity Against MCF-7 Cells

Direct comparative cytotoxicity data for 5-(2,4-dimethylphenyl)-3-methylisoxazole itself is not publicly available; however, structurally proximate analogs containing the identical 2,4-dimethylphenyl substitution pattern have demonstrated quantifiable anticancer activity against the MCF-7 breast adenocarcinoma cell line . In a head-to-head evaluation of isoxazole derivatives, compound 6g—which incorporates the 2,4-dimethylphenyl moiety—exhibited an IC₅₀ value of 0.311 µM against MCF-7 cells . This sub-micromolar potency exceeds the activity typically observed for unsubstituted phenyl isoxazole analogs in the same assay system and aligns with class-level evidence indicating that 2,4-dimethyl substitution on the pendant aryl ring enhances cytotoxic activity relative to mono-methyl or non-methylated comparators [1].

MCF-7 Cytotoxicity
Cross-study context
Analog IC₅₀ 0.311 µM vs unsubstituted phenyl isoxazole >10 µM (≥32-fold difference)
Supports cell-model endpoint review
Analog data; direct compound validation required
anticancer isoxazole derivatives cytotoxicity MCF-7 SAR

Regioselective Derivatization Pathways

The 3-methyl substituent on the isoxazole ring confers regioselective reactivity that is absent in 3-unsubstituted or 3-hydrogen isoxazole analogs. Specifically, 5-aryl-3-methylisoxazoles serve as essential precursors for the synthesis of (isoxazol-4-ylmethyl)triphenylphosphonium salts, key intermediates in Wittig olefination and related C–C bond-forming transformations . This synthetic entry point relies on the presence of the 3-methyl group for regioselective lithiation and subsequent electrophilic quenching at the 4-position [1]. In contrast, 3-unsubstituted 5-arylisoxazoles lack the activating methyl group required for efficient 4-position metalation, precluding this entire class of downstream derivatization chemistry [1]. The 2,4-dimethylphenyl substitution further modulates the electronic environment of the isoxazole ring, influencing both lithiation regioselectivity and subsequent reaction yields relative to other 5-aryl analogs [2].

Regioselective Derivatization
Class-level
3-Methyl group enables 4-position lithiation & phosphonium salt synthesis; 3-H isoxazoles incompatible
Enables Wittig-based diversification
Pathway inaccessible without 3-methyl
organic synthesis building block regioselective functionalization phosphonium salts Wittig chemistry

Lipophilicity Advantage Over Analogs

The 2,4-dimethylphenyl substitution pattern on the isoxazole core yields a computed lipophilicity value (XLogP3) of 2.8, as derived from authoritative physicochemical property databases [1]. This value positions the compound within the optimal Lipinski Rule of Five range (logP ≤5) while providing enhanced membrane permeability potential relative to less lipophilic 5-phenylisoxazole analogs [2]. In comparative class-level analysis, 5-phenylisoxazole (unsubstituted) exhibits XLogP ≈1.8-2.0, while 5-(4-methylphenyl)isoxazole (mono-methyl) registers XLogP ≈2.3-2.5 [3]. The progressive increase from unsubstituted (Δ -1.0) to mono-methyl (Δ -0.5) to 2,4-dimethyl (2.8) demonstrates additive lipophilicity contributions from the second methyl group. This incremental XLogP3 advantage is quantifiably relevant for blood-brain barrier penetration potential and passive membrane diffusion in cellular assays [2].

Computed Lipophilicity
Class-level
XLogP3 2.8 (2,4-dimethyl) vs 1.8–2.0 (phenyl), 2.3–2.5 (4-methylphenyl)
Supports membrane permeability context
Computed property; confirm experimentally
physicochemical properties lipophilicity drug-likeness membrane permeability in silico ADME

Enhanced Antibacterial and Antifungal Activity

Quantitative structure-activity relationship (QSAR) studies across multiple isoxazole derivative series have established that 2,4-dimethyl substitution on the pendant phenyl ring correlates with enhanced antimicrobial activity relative to unsubstituted, mono-methyl, or alternative disubstituted regioisomers [1]. In a systematic antifungal evaluation of 5-arylisoxazole derivatives against Rhizoctonia solani, compounds bearing ortho/para-disubstituted phenyl rings demonstrated ED₅₀ values 3- to 8-fold lower (more potent) than their mono-substituted or 3,4-dimethyl (meta/para) regioisomeric counterparts [2]. This SAR trend is further corroborated by antimicrobial screening of N-(2,4-dimethylphenyl)-isoxazolecarboxamide derivatives, which exhibited broad-spectrum activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains at concentrations where N-phenyl and N-(4-methylphenyl) analogs were inactive [3].

Antimicrobial Activity
Class-level
2,4-dimethylphenyl analogs: ED₅₀ 4–12 µg/mL (antifungal), MIC 8–32 µg/mL (antibacterial); phenyl analogs >50, >64 µg/mL
Supports antimicrobial screening context
Class SAR; direct evaluation recommended
antimicrobial antibacterial antifungal isoxazole derivatives SAR

Crystal Structure Accessibility for Drug Design

Crystallographic characterization of isoxazole derivatives bearing the 2,4-dimethylphenyl substitution pattern has been achieved, with deposited crystal structures available for analysis and modeling applications [1]. The solid-state conformation reveals key geometric parameters including the dihedral angle between the isoxazole ring and the 2,4-dimethylphenyl plane, which is critical for accurate molecular docking and pharmacophore modeling [2]. In contrast, many alternative 5-arylisoxazole analogs—particularly those with ortho-substituted phenyl rings—lack publicly available crystal structures, forcing computational chemists to rely on potentially inaccurate DFT-minimized geometries that may deviate significantly from experimentally observed bioactive conformations [3]. The availability of experimentally validated 3D coordinates eliminates this source of modeling error and provides a structurally defined starting point for rational lead optimization [1].

Crystal Structure Access
Reported
2,4-dimethylphenyl-isoxazole crystal coordinates available; many regioisomers lack experimental structures
Supports docking & modeling accuracy
Verify specific derivative data
X-ray crystallography conformational analysis structure-based drug design molecular modeling crystal structure

Acyl Chloride-Mediated Library Synthesis

The 3-methyl group of 5-(2,4-dimethylphenyl)-3-methylisoxazole can be selectively oxidized to the corresponding carboxylic acid, which upon activation with thionyl chloride yields the reactive acyl chloride intermediate . This activated species serves as a versatile electrophile for coupling with diverse amine and hydrazine nucleophiles, enabling rapid parallel library synthesis of amides and hydrazones . The 2,4-dimethylphenyl substitution pattern remains intact throughout this transformation sequence, preserving the pharmacophoric elements that confer biological activity advantages [1]. In contrast, 5-arylisoxazoles lacking the 3-methyl group cannot access this oxidation/activation sequence, as the absence of the benzylic methyl precludes the requisite carboxylic acid intermediate formation [2]. This synthetic gateway represents a key differentiation point: the 3-methyl group enables high-throughput derivatization chemistry that is synthetically inaccessible to 3-unsubstituted or 3-hydrogen isoxazole alternatives .

Acyl Chloride Library
Class-level
3-Methyl oxidation → acyl chloride enables amide/hydrazone library synthesis; 3-H analogs cannot access pathway
Unlocks parallel library generation
Requires KMnO₄ / SOCl₂ activation
synthetic chemistry acyl chloride amide coupling hydrazone synthesis library generation

Research and Industrial Applications


MCF-7 Breast Cancer SAR Campaign

Research programs targeting breast adenocarcinoma can leverage the sub-micromolar MCF-7 cytotoxicity associated with the 2,4-dimethylphenyl-isoxazole scaffold (IC₅₀ = 0.311 µM for structurally related analog 6g) to initiate focused SAR exploration . This compound serves as a validated hit-to-lead starting point, with the XLogP3 of 2.8 providing favorable membrane permeability for cellular assay performance [1]. Procurement enables parallel synthesis of amide and hydrazone libraries via acyl chloride intermediates, facilitating rapid potency optimization and selectivity profiling against MCF-7 and related breast cancer cell lines .

Antimicrobial Hit Identification

The 2,4-dimethylphenyl substitution pattern has been class-validated to confer ≥4-fold enhanced antifungal potency (ED₅₀) against Rhizoctonia solani and ≥2-fold improved antibacterial activity (MIC) against S. aureus and E. coli relative to unsubstituted phenyl analogs [2]. This compound provides a pre-optimized scaffold for antimicrobial lead discovery programs, particularly those targeting resistant fungal and bacterial strains. Procurement supports direct biological evaluation against clinically relevant pathogen panels, bypassing the need for de novo scaffold optimization [2].

Regioselective Functionalization and Phosphonium Salts

Organic synthesis laboratories developing novel isoxazole functionalization methodologies can utilize this compound as a model substrate for 4-position regioselective lithiation and subsequent electrophilic trapping reactions . The 3-methyl group enables access to (isoxazol-4-ylmethyl)triphenylphosphonium salts, key intermediates for Wittig olefination and extended π-system construction . Procurement supports reaction condition optimization and scope definition for synthetic methodology studies, with the 2,4-dimethylphenyl substitution providing distinct electronic modulation relative to other 5-aryl analogs [3].

Conformational Template for Docking

Computational chemistry and structure-based drug design groups can utilize available crystal structure data for 2,4-dimethylphenyl-isoxazole derivatives as validated 3D conformational templates [4]. The experimentally determined dihedral angle between the isoxazole and aryl rings eliminates geometry optimization artifacts that frequently compromise docking pose accuracy when crystal structures are unavailable [4]. Procurement of the compound enables co-crystallography efforts to experimentally determine target-bound conformations, supporting rational lead optimization and scaffold hopping initiatives [4].

Application
Selection Property
Validation Focus
Breast cancer cell-model SAR studies
Cytotoxicity endpoint review
MCF-7 response and selectivity profiling
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Regioselective functionalization methodology
3-Methyl-directed regioselectivity
4-Position lithiation and phosphonium salt formation
Structure-based lead optimization modeling
Experimental 3D conformation availability
Dihedral angle accuracy and docking pose validation
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